Nickel/iron/sulfur cluster

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

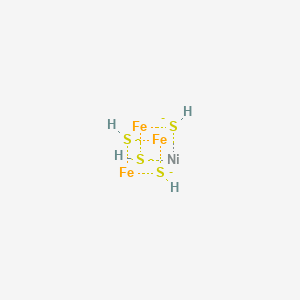

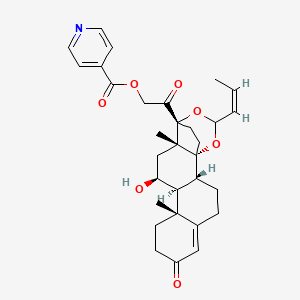

NiFe3S4 cluster is a nickel-iron-sulfur cluster in which the nickel and iron atoms are linked by bridging sulfur atoms in a cubane-type structure with the ratio Ni:Fe:S = 1:3:4.

Applications De Recherche Scientifique

1. Catalysis and Enzyme Function

Nickel/iron/sulfur clusters play a crucial role in various enzymatic reactions. For example, the nickel-dependent carbon monoxide dehydrogenase (CODH) utilizes a unique heterometallic nickel-iron-sulfur cluster, known as the C-cluster, for catalyzing the interconversion of CO and CO2. This complex metalloenzyme requires specific assembly machinery to form a fully functional C-cluster. The process of nickel incorporation into the C-cluster depends on a maturation factor, CooC, with a detailed mechanism that remains under investigation (Wittenborn et al., 2019).

2. Electron Transfer and Redox Chemistry

Iron-sulfur clusters, including those with nickel, are vital in electron transfer and redox chemistry. These clusters are involved in diverse biological processes such as nitrogen fixation, respiration, and photosynthesis. The low-lying electronic states of these clusters are key to their reactivity, although they cannot be directly observed. Quantum calculations have shed light on these electronic levels, highlighting limitations in long-standing models of their electronic structure (Sharma et al., 2014).

3. Biological Sensing

Nickel/iron/sulfur clusters in proteins exhibit diverse physicochemical properties, enabling them to function as sensors in biological systems. These clusters react to environmental conditions such as oxygen levels, oxidative stress, and metabolic nutritional status. Their reactivity and fragility make them suitable for various roles, including gene regulation and transcriptional modulation (Crack et al., 2014).

4. Energy Metabolism and Human Disease

Certain nickel/iron/sulfur clusters, such as those in Neuro-2a cells, can influence cellular energy metabolism. They can mediate changes characterized by inhibition of oxidative phosphorylation and enhancement of glycolysis, contributing to nickel-induced neurotoxicity. MicroRNA-210 regulates mitochondrial energy metabolism by repressing iron-sulfur cluster assembly proteins, impacting ISC-containing metabolic enzymes (He et al., 2014).

5. Iron-Sulfur Cluster Biogenesis

Iron-sulfur cluster biogenesis is a crucial process in various organisms, including plants. These clusters serve as enzyme cofactors mainly in electron transfer and catalysis. In plants and algae, iron-sulfur cluster assembly pathways of bacterial origin are localized in mitochondria and plastids, where there is high demand for these cofactors. Discoveries of novel iron-sulfur proteins involved in epigenetics and DNA metabolism highlight their importance beyond photosynthesis and respiration (Balk & Schaedler, 2014).

6. Photocatalytic Applications

Nickel sulfide clusters have been employed in photocatalytic applications, such as hydrogen evolution. For instance, few-atom clusters composed of nickel and sulfur installed into a metal-organic framework demonstrated the ability to produce hydrogen gas upon irradiation, showcasing their potential in solar fuel applications (Peters et al., 2016).

Propriétés

Nom du produit |

Nickel/iron/sulfur cluster |

|---|---|

Formule moléculaire |

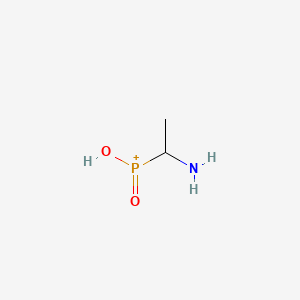

Fe3H4NiS4-4 |

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

iron;nickel;sulfanide |

InChI |

InChI=1S/3Fe.Ni.4H2S/h;;;;4*1H2/p-4 |

Clé InChI |

BXJQANOJJIJKIL-UHFFFAOYSA-J |

SMILES canonique |

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)